3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a diazepane ring, and a benzothiazole moiety
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This leads to a halt in the transition from the G1 phase to the S phase, thereby preventing DNA replication and cell division . The downstream effect of this is the induction of apoptosis within cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with an IC50 range of (48–90 nM) compared to sorafenib . This results in significant inhibition of cell growth .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . This interaction is significant as CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactionsFinally, the benzothiazole moiety is incorporated through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of green chemistry principles can be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Biological Research: The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.
Industrial Applications: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and have been studied for their anticancer properties.
Benzothiazole Derivatives: Compounds with the benzothiazole moiety are known for their antimicrobial and anticancer activities.
Uniqueness
3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core, diazepane ring, and benzothiazole moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c25-27(26)14-5-2-1-4-12(14)17(22-27)24-7-3-6-23(8-9-24)16-13-10-20-21-15(13)18-11-19-16/h1-2,4-5,10-11H,3,6-9H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCHAVFHEKOCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC3=C2C=NN3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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